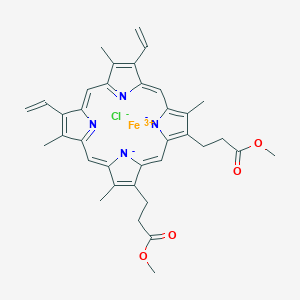
Undecanal
Übersicht
Beschreibung
Unique Structure and Optical Property of Undecagold Cluster
The synthesis of a novel dodeca-ligated undecagold cluster with a unique [core+two] structure is reported, which differs from the conventional icosahedron-based clusters. This [9+2] cluster exhibits an intense visible absorption band, attributed to the involvement of the exo gold atoms in its electronic structure, as supported by theoretical calculations .
Solubilization Site of Undecanal in Micelles
A comparative study on the oxidation of undecanal by chromic acid in micellar versus isotropic media reveals that undecanal is primarily solubilized within or near the hydrocarbon-like core of the micelles. This is evidenced by the negligible oxidation in micellar solutions compared to significant oxidation in isotropic solutions .
Synthesis of Bicyclic Core Structure of Furanoheliangolide Sesquiterpenes
A model synthesis of a bicyclo[6.2.1]undecane structure, representing the core of biologically active furanoheliangolide sesquiterpenes, was achieved through a retro-aldol reaction from a tricyclo[6.2.1.0^2,7]undecane. The precursor tricyclic compound was prepared via a Diels–Alder reaction and subsequent transformations .
Polymerization and Properties of Poly(Undecanal)
Crystalline poly(undecanal) was synthesized through anionic polymerization, with careful temperature control being crucial for successful polymerization. The resulting polymer displayed high crystallinity, with the paraffinic side chains playing a key role in crystallization. The polymer could be extruded into a coherent filament, although with negligible orientation .
Solvent-Free Synthesis of Bicyclo[6.2.1]undecane Ring System
A solvent-free Diels–Alder reaction was employed to synthesize a bicyclo[6.2.1]undecane model compound, which is part of the core structure of furanoheliangolide sesquiterpenes. Theoretical calculations were performed to understand the reactivity aspects of the cycloaddition .
Synthesis and Properties of Donor-Acceptor Stabilized Molecular Systems
The synthesis of new donor-acceptor stabilized molecular systems with a central bicyclo[4.4.1]undeca-l(10),3,6,8-tetraene-2,5-diylidene group is described. The spectral data of the synthesized compounds are reported and discussed, highlighting their chemical properties .
Odor Interaction between Bourgeonal and Undecanal
Undecanal is identified as an antagonist for bourgeonal-sensitive receptors in the human olfactory epithelium. Mixtures of bourgeonal and undecanal at isointense concentrations were investigated, revealing that at higher concentrations, the odor quality of the mixture is dominated by the antagonist, undecanal. This suggests low-affinity receptor antagonism affecting odor perception .
Synthesis of Functionalized Tetraoxaspiro[5.5]undecanes
The synthesis of (\u00b1)-E,E and (\u00b1)-Z,E 2,8-dihydroxymethyl-1,4,7,10-tetraoxaspiro[5.5]undecane is described, with selective modification of one sidechain examined for the (\u00b1)-E,E isomer. A tetraoxygenated analogue of an insect pheromone was also prepared .
Olfactory Properties of Undecan-x-ones and Derivatives
A study on the synthesis and odor properties of undecan-x-ones and their derivatives, including ethylene and propylene acetals, undecanols, and their acetates, was conducted. The compounds exhibited pleasant, fruity, and herbaceous odors, with ketones and their acetals being particularly valuable for their intense and pleasant odors .
Kinetics of Reductive Amination of 1-Undecanal
The kinetics of the rhodium-catalyzed reductive amination of 1-undecanal were studied in detail through experimental, computational, and simulation studies. A kinetic model was developed, which allows for process optimization and can be used to describe the kinetics of hydroaminomethylation by coupling hydroformylation and reductive amination .
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
The specific scientific field is Chemistry , with a focus on Catalysis .
Comprehensive and Detailed Summary of the Application
Undecanal is used in the homogeneously catalyzed reductive amination process. This process involves the reaction of the long-chain aldehyde undecanal with diethylamine .
Detailed Description of the Methods of Application or Experimental Procedures
The reductive amination of undecanal with diethylamine is performed in an aqueous microemulsion system using the non-ionic surfactant Marlophen NP8. The water-soluble rhodium/SulfoXantphos catalyst system is used for this reaction . The formation of the alcohol by-product can be completely suppressed by the use of carbon monoxide, which stabilizes the catalyst system . The most important parameters for the reaction performance of the reductive amination are the concentrations of reactants .
Thorough Summary of the Results or Outcomes Obtained
The experiments showed that the used water-soluble rhodium/SulfoXantphos catalyst system is suitable for this reaction . The initial concentration of the aldehyde has a strong impact on the chemoselectivity, and the formation of aldol by-product due to the fact that both, the enamine condensation and the aldol condensation are equilibrium reactions .
Application in Perfumery
Specific Scientific Field
The specific scientific field is Perfumery .
Comprehensive and Detailed Summary of the Application
Undecanal, also known as undecyl aldehyde, is an organic compound with the chemical formula C10H21CHO. It is an eleven-carbon aldehyde. A colourless, oily liquid, undecanal is a component of perfumes .
Detailed Description of the Methods of Application or Experimental Procedures
Although it occurs naturally in citrus oils, undecanal is produced commercially by hydroformylation of decene . Hydroformylation, also known as oxo synthesis, is an industrial process for the production of aldehydes from alkenes. This process involves the reaction of an alkene, carbon monoxide, and hydrogen, in the presence of a catalyst, to produce an aldehyde .
Thorough Summary of the Results or Outcomes Obtained
The outcome of this process is the production of undecanal, which is used as a component in the creation of perfumes. Its scent is described as having a citrus-like, floral, green, aldehydic, and fatty aroma .
Application in Synthesis of Pheromones
Specific Scientific Field
The specific scientific field is Organic Chemistry , with a focus on Pheromone Synthesis .
Comprehensive and Detailed Summary of the Application
Undecanal is used in the synthesis of Disparlure , a sex pheromone of the gypsy moth . Pheromones are substances which are secreted to the outside by an individual and received by a second individual of the same species, in which they release a specific reaction, for example, a definite behavior or a developmental process .
Detailed Description of the Methods of Application or Experimental Procedures
The synthesis of Disparlure involves a series of organic reactions, starting from undecanal . The exact procedures can vary, but typically involve reactions
Safety And Hazards
Zukünftige Richtungen
There is ongoing research into the properties and applications of undecanal. For example, studies are investigating its role as an antagonist for bourgeonal-sensitive receptors in the human olfactory epithelium . This research could lead to new insights into how antagonistic interactions at the receptor level can affect the perception of odor mixtures in humans .
Eigenschaften
IUPAC Name |
undecanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPQYAYAQWNLME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021688 | |
| Record name | Undecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [EPA ChAMP: Hazard Characterization] Clear colorless liquid; [Sigma-Aldrich MSDS], colourless to slightly yellow liquid/sweet, fatty, floral odour | |
| Record name | Undecanal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Undecanal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18495 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Undecanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030941 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Undecanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/633/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
109.00 to 115.00 °C. @ 5.00 mm Hg | |
| Record name | Undecanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030941 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in most fixed oils, propylene glycol; insoluble in glycerol, water, 1 ml in 5 ml of 70% alcohol (in ethanol) | |
| Record name | Undecanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/633/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.825-0.832 | |
| Record name | Undecanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/633/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.06 [mmHg] | |
| Record name | Undecanal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18495 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Undecanal | |
CAS RN |
112-44-7 | |
| Record name | Undecanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecanal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04093 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | UNDECANAL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22578 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Undecanal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Undecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UNDECANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6P0A9PSHN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Undecanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030941 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-4 °C | |
| Record name | Undecanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030941 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B90696.png)







